6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide” is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine class . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazolo[4,3-b]pyridazine derivatives, including “this compound”, is characterized by a five-membered triazole ring fused with a six-membered pyridazine ring . This core structure can make specific interactions with different target receptors due to its hydrogen bond accepting and donating characteristics .Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A study by Ilić et al. (2011) explored derivatives of [1,2,4]triazolo[4,3-b]pyridazine, including compounds structurally related to the chemical . These derivatives demonstrated antiproliferative activity against both endothelial and tumor cells, although they lost some activities inherent to their benzamidine-based precursors (Ilić et al., 2011).
Antimicrobial and Antioxidant Activity
Gilava et al. (2020) synthesized a series of compounds, including 7-(4-(benzyloxy)-3-methoxyphenyl)-N-(4chlorophenyl)-4,7-dihydro-5methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, which demonstrated antimicrobial and antioxidant properties. These findings suggest potential applications in combating microbial infections and oxidative stress (Gilava et al., 2020).
Synthesis of Heterocyclic Compounds
A study by Haiza et al. (2000) focused on synthesizing various triazolo and pyrimidine derivatives, emphasizing the versatility of these compounds in chemical synthesis. This research underlines the potential of such compounds, including 6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide, in creating diverse molecular structures (Haiza et al., 2000).
Zukünftige Richtungen
The future directions for the research on 1,2,4-triazolo[4,3-b]pyridazine derivatives, including “6-(benzyloxy)-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pyrimidine-4-carboxamide”, involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[4,3-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo derivatives, have been reported to inhibitMtb shikimate dehydrogenase , a key enzyme in the biosynthesis of chorismate, and c-Met kinase , a receptor tyrosine kinase that plays a role in cell growth and differentiation .
Mode of Action
Similar compounds have been shown to inhibit their targets by binding to the active site and preventing the normal function of the enzyme . For example, 1,2,4-triazolo derivatives inhibit Mtb shikimate dehydrogenase, thereby disrupting the biosynthesis of chorismate .
Biochemical Pathways
The compound likely affects the shikimate pathway by inhibiting Mtb shikimate dehydrogenase . This pathway is responsible for the biosynthesis of chorismate, a precursor for the synthesis of aromatic amino acids and other aromatic compounds . Inhibition of this pathway can disrupt these processes, potentially leading to the death of the organism.
Result of Action
Inhibition of mtb shikimate dehydrogenase could potentially lead to the death of the organism by disrupting the biosynthesis of essential aromatic compounds . Similarly, inhibition of c-Met kinase could potentially halt cell growth and differentiation, thereby inhibiting the progression of diseases such as cancer .
Eigenschaften
IUPAC Name |
N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]-6-phenylmethoxypyrimidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N7O2/c1-16-28-29-22-12-11-20(30-31(16)22)18-7-9-19(10-8-18)27-24(32)21-13-23(26-15-25-21)33-14-17-5-3-2-4-6-17/h2-13,15H,14H2,1H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKPJXMHUQZBPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC(=NC=N4)OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.